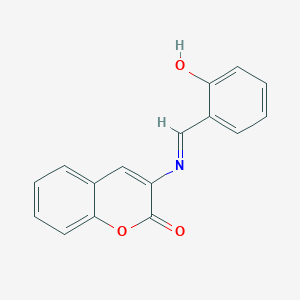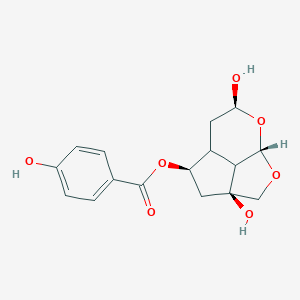
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biochemical and physiological effects. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. The activation of these receptors by 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is its complex synthesis method, which requires specialized knowledge and equipment.
Future Directions
There are many potential future directions for research on 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for the cannabinoid receptors CB1 and CB2. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 in the treatment of neurological disorders and cancer. Finally, the development of new methods for the synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 and other synthetic cannabinoids could lead to the production of these compounds on a larger scale, making them more widely available for research purposes.
Synthesis Methods
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is synthesized through a multistep process that involves the reaction of 2-chlorophenothiazine with pyrrolidine, followed by the introduction of a ketone group at the 2-position of the pyrrolidine ring. The final product is obtained through purification and isolation steps. The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, and it has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone 55940 has also been studied for its potential use as an anti-cancer agent.
properties
Product Name |
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)ethanone |
|---|---|
Molecular Formula |
C18H17ClN2OS |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H17ClN2OS/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2 |
InChI Key |
CYLVKGNEUGZSPN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)
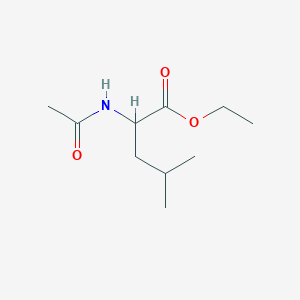
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B223935.png)
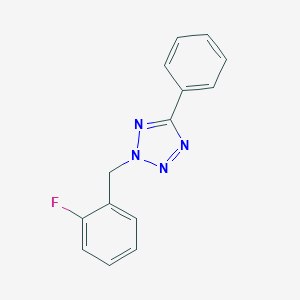


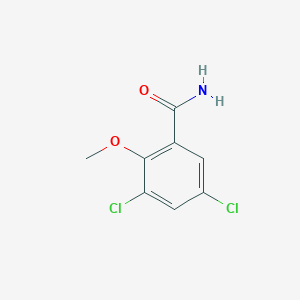
![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)
